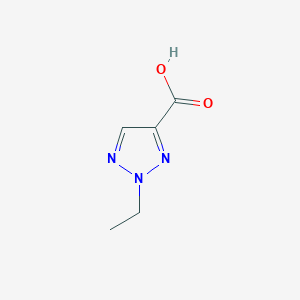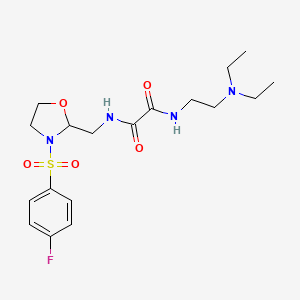![molecular formula C17H14N2OS B3005172 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide CAS No. 474305-39-0](/img/structure/B3005172.png)
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is characterized by the presence of an acetamide group attached to the benzothiazole moiety. This class of compounds has been the subject of research due to their potential photophysical properties and biological activities, including antitumor and antimicrobial effects .
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or its derivatives. In one study, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another approach used the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, which was prepared by reacting 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic ring systems .
Molecular Structure Analysis
The molecular structure of benzothiazole acetamides is influenced by the nature of the substituents on the benzothiazole ring. Hydrogen bonding plays a significant role in the assembly of these molecules. For instance, in one of the synthesized N-(benzo[d]thiazol-2-yl)acetamide molecules, water molecules act as bridges, forming hydrogen bonds with the amide NH and the carbonyl oxygen, as well as with the thiazole nitrogen .
Chemical Reactions Analysis
Benzothiazole acetamides can participate in various chemical reactions due to their reactive sites. The amide group can engage in hydrogen bonding, as seen in the formation of molecular dimers and hydrogen-bonded rings in the presence of water or acetic acid . The presence of the acetamide group also allows for further chemical modifications, which can be utilized to synthesize compounds with different heterocyclic rings, as demonstrated in the synthesis of antitumor agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamides are determined by their molecular structure and the nature of their substituents. These compounds have shown potential in photophysical applications due to their ability to form hydrogen-bonded assemblies . Additionally, their chemical reactivity has been exploited in the development of compounds with significant biological activities, such as antitumor and antimicrobial agents . The antimicrobial activity of these compounds has been evaluated against various bacterial and fungal species, with some compounds exhibiting potent activity and the ability to form strong interactions with biological targets as suggested by docking studies .
Scientific Research Applications
Antitumor Activity
- Research has shown that derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide demonstrate potential antitumor activity against various human tumor cell lines. Specifically, compounds with benzimidazole and imidazole substituents showed considerable anticancer activity against selected cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Agents
- Novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal species. Some compounds in this series showed potent antimicrobial activity (Incerti et al., 2017).
Monoacylglycerol Lipase Inhibitors
- A study on N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives found that they inhibit the human monoacylglycerol lipase enzyme, which could be significant in developing treatments for certain cancers, particularly breast cancer (Afzal et al., 2016).
Antioxidant and Anti-inflammatory Compounds
- Certain derivatives of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide have shown both antioxidant and anti-inflammatory activities in various assays, suggesting their potential in therapeutic applications (Koppireddi et al., 2013).
Anticonvulsant Evaluation
- Derivatives of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have been synthesized and evaluated for anticonvulsant activities, showing significant efficacy in certain models (Nath et al., 2021).
Cytotoxic Agents
- Some 2-phenyl benzothiazole derivatives synthesized for cancer treatment showed potent cytotoxic activity against breast cancer cell lines, suggesting their potential as anticancer agents (Firoozpour et al., 2018).
Quantum Mechanical Studies
- Studies involving quantum mechanical analyses and molecular docking have been conducted on benzothiazolinone acetamide analogs, revealing their potential in applications like dye-sensitized solar cells and as COX1 inhibitors (Mary et al., 2020).
Selective β3-Adrenergic Receptor Agonists
- Certain N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been identified as selective β3-adrenergic receptor agonists, which could be relevant in treating obesity and type 2 diabetes (Maruyama et al., 2012).
properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-14-9-6-13(7-10-14)8-11-17-19-15-4-2-3-5-16(15)21-17/h2-11H,1H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOKWQIYHADHPP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylprop-2-enamide](/img/structure/B3005089.png)
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)
![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)
![1-benzyl-N-[(2-nitrophenyl)methyl]piperidin-4-amine](/img/structure/B3005098.png)




![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3005110.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)